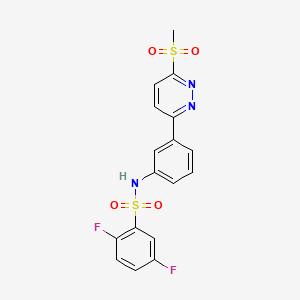

2,5-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-difluoro-N-[3-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F2N3O4S2/c1-27(23,24)17-8-7-15(20-21-17)11-3-2-4-13(9-11)22-28(25,26)16-10-12(18)5-6-14(16)19/h2-10,22H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSGGKYZNSIZMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F2N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction typically employs palladium catalysts and boron reagents to achieve high yields and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for scalability, using cost-effective reagents, and implementing efficient purification techniques to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized under specific conditions.

Reduction: The pyridazine ring can be reduced to form different derivatives.

Substitution: Fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfonic acids, while reduction of the pyridazine ring can produce various reduced derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds structurally similar to 2,5-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide exhibit significant anticancer properties. For example:

- In Vitro Studies : A series of derivatives based on this compound were synthesized and tested against human cancer cell lines. The most promising candidates exhibited IC50 values ranging from 0.5 to 3 µM against various cancer types.

- In Vivo Efficacy : Animal studies demonstrated that administration of related compounds led to significant tumor size reduction in xenograft models of breast cancer. Histological analysis revealed decreased proliferation markers and increased apoptosis.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties:

- PDE Inhibition : Compounds related to this one have shown promise in reducing inflammation by inhibiting PDE4 enzymes, with IC50 values in the low nanomolar range.

- Animal Models : In vivo studies revealed that these PDE4 inhibitors significantly reduced airway hyperreactivity in asthmatic mice models, suggesting potential therapeutic applications for respiratory conditions.

-

In Vitro Studies on Cancer Cell Lines

- A study synthesized derivatives based on the core structure of this compound and tested them against various human cancer cell lines. The most effective derivatives showed promising anticancer activity with IC50 values indicating potent inhibition of cell growth.

-

In Vivo Efficacy in Animal Models

- Administration of related compounds resulted in significant tumor size reduction in xenograft models, with histological analysis confirming decreased proliferation markers and increased apoptosis rates.

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with proteins, potentially inhibiting their activity. The fluorine atoms can enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Modifications

The compound’s pyridazine core distinguishes it from other heterocyclic systems in the evidence. For example:

- Imidazo[2,1-b]thiazole derivatives (e.g., 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole, IC₅₀ = 1.4 μM) exhibit a fused bicyclic structure, which may confer different electronic properties and steric hindrance compared to pyridazine .

Substituent Effects

- Methylsulfonyl Group : The methylsulfonyl substituent in the pyridazine ring is analogous to compounds in and . For instance, N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (IC₅₀ = 1.2 μM) highlights the importance of this group in enhancing binding interactions .

- Fluorine Atoms: The 2,5-difluoro substitution on the benzenesulfonamide moiety may improve metabolic stability and target selectivity compared to non-fluorinated analogs, though direct evidence is lacking.

Pharmacological Activity

The absence of fluorine in analogs like compound 6a may explain its marginally lower IC₅₀ compared to fluorinated derivatives, though further studies are needed to validate this hypothesis.

Computational and Experimental Insights

Docking Studies

The Lamarckian genetic algorithm () has been used to predict binding modes of similar sulfonamide-containing ligands. For example, compound 6a showed favorable interactions with hydrophobic pockets and hydrogen-bonding residues in docking simulations .

Biological Activity

2,5-Difluoro-N-(3-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound features a complex structure that includes two fluorine atoms, a pyridazinyl group, and a methylsulfonyl moiety. Its unique characteristics make it a subject of interest for various biological studies, particularly in the fields of anti-inflammatory and anticancer research.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C18H16F2N4O4S2 |

| Molecular Weight | 421.5 g/mol |

| CAS Number | 1355063-48-7 |

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Research indicates that this compound may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its structural features suggest potential interactions with various receptors and proteins that are critical in cancer pathways.

Anticancer Activity

Recent studies have demonstrated the compound's effectiveness against various cancer cell lines. For instance, it showed significant cytotoxic effects on human colorectal cancer cells (HT29), with an IC50 value indicating potent growth inhibition. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro tests revealed activity against Gram-positive bacteria, particularly Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values suggest that it could be effective in treating infections caused by these pathogens.

Table: Antimicrobial Activity Data

| Bacterial Strain | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Inhibition of protein synthesis |

| Enterococcus faecalis | 62.5 - 125 | Inhibition of nucleic acid synthesis |

Case Study 1: Anti-inflammatory Effects

A study published in a peer-reviewed journal explored the anti-inflammatory properties of the compound using a murine model of inflammation. The results indicated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, compared to control groups.

Case Study 2: Anticancer Efficacy

In another study focusing on breast cancer cell lines (MCF-7), the compound was shown to induce apoptosis through the activation of caspase pathways. Flow cytometry analysis confirmed increased annexin V positivity, indicating early apoptotic changes.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.